molecular formula C20H18N2O3S B2427577 N-phenyl-2-[(phenylsulfonyl)anilino]acetamide CAS No. 94547-19-0

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide

Cat. No. B2427577
CAS RN: 94547-19-0
M. Wt: 366.44
InChI Key: WYDNRDBEKJKKAE-UHFFFAOYSA-N
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Description

“N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is a chemical compound with the molecular formula C20H18N2O3S . It is a complex organic compound that has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is complex, with a molecular weight of 366.43 . It contains a phenylsulfonyl group attached to an anilino group, which is further attached to an acetamide group .

Scientific Research Applications

Analgesic and Antipyretic Applications

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide, commonly recognized as Paracetamol or acetaminophen, is prominently utilized as an analgesic and antipyretic. Extensive research has been conducted to understand its mechanisms, metabolism, and its impact on different population groups. Studies have highlighted its utility in pain management, indicating that while Paracetamol is effective in relieving pain due to conditions like osteoarthritis, it is considered less effective than non-steroidal anti-inflammatory drugs (NSAIDs) but is preferred for its safety profile (Zhang, Doherty, & Jones, 2004). It's pivotal in the management of pain and fever, especially in children, with its pharmacodynamics and risk factors for toxicity being of significant clinical interest (Marzuillo, Guarino, & Barbi, 2014).

Metabolism and Genetic Differences

The metabolism of Paracetamol is complex, involving multiple pathways like glucuronidation, sulfation, and deacetylation. The genetic differences in these metabolic pathways influence the efficacy and risk of toxicity of the drug, indicating the need for personalized medical approaches based on pharmacogenetic profiles (Zhao & Pickering, 2011).

Environmental Impact and Removal Techniques

The presence of Paracetamol in the natural water environment has raised concerns due to its transformation into various intermediates, depending on environmental conditions. Studies have focused on the occurrences, toxicities, removal technologies, and transformation pathways of Paracetamol in different environmental compartments, emphasizing the need for advanced treatment technologies to remove toxic metabolites (Vo et al., 2019).

Neurochemical Actions and Cognitive Effects

Paracetamol's active metabolite, AM404, and its interaction with neurochemical pathways like TRPV1 and cannabinoid receptors have been explored. This interaction is crucial for its analgesic effects and potential anti-inflammatory activities. The drug's metabolization to AM404 and the subsequent neurochemical actions have implications for pain management techniques (Ohashi & Kohno, 2020).

Hepatotoxicity and Safety Measures

Despite its widespread use, Paracetamol's hepatotoxic effects, particularly in overdose scenarios, are a major concern. Research highlights the importance of awareness, education, and continued research to understand the toxicity mechanisms and to ensure safe usage, given its role as a leading cause of liver transplantation in cases of acute liver failure (Tittarelli et al., 2017).

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDNRDBEKJKKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide

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